(-)-p-Mentha-1,5-diene
Overview
Description
(-)-p-Mentha-1,5-diene: is a naturally occurring monoterpene hydrocarbon found in various essential oils, including those of citrus fruits and certain herbs. It is known for its distinct aroma and is used in the fragrance and flavor industries. This compound is also of interest in scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-p-Mentha-1,5-diene typically involves the cyclization of geranyl pyrophosphate, a common precursor in the biosynthesis of monoterpenes. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of essential oils from natural sources such as citrus peels. The extracted oils are then subjected to distillation and purification processes to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-p-Mentha-1,5-diene can undergo oxidation reactions to form various oxygenated derivatives, such as menthol and menthone.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: This compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using chlorine or bromine can be performed under controlled conditions.
Major Products Formed:
Oxidation: Menthol, menthone
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: (-)-p-Mentha-1,5-diene is used as a starting material for the synthesis of various other compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is also investigated for its role in plant defense mechanisms.
Medicine: This compound is explored for its potential therapeutic effects, including its use as an analgesic and anti-inflammatory agent.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (-)-p-Mentha-1,5-diene involves its interaction with various molecular targets, including enzymes and receptors. It is believed to exert its effects through modulation of signaling pathways related to inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of certain enzymes and modulation of receptor activity.
Comparison with Similar Compounds
Limonene: Another monoterpene with a similar structure but different functional groups.
Menthol: An oxygenated derivative of (-)-p-Mentha-1,5-diene with distinct cooling properties.
Carvone: A monoterpene ketone with a similar carbon skeleton but different functional groups.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and its ability to undergo a wide range of chemical reactions. Its distinct aroma and potential biological activities also set it apart from other similar compounds.
Properties
IUPAC Name |
(5R)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLDWXZKYODSOB-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047053 | |
Record name | (R)-alpha-Phellandrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | (R)-alpha-Phellandrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5000 mg/L @ 25 °C (exp) | |
Record name | (R)-alpha-Phellandrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4221-98-1 | |
Record name | (-)-α-Phellandrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4221-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Phellandrene l-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004221981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Cyclohexadiene, 2-methyl-5-(1-methylethyl)-, (5R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (R)-alpha-Phellandrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-5-isopropyl-2-methylcyclohexa-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-PHELLANDRENE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56UV8X65K0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (R)-alpha-Phellandrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
249.00 °C. @ 760.00 mm Hg | |
Record name | (R)-alpha-Phellandrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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